

Flow Cytometry Analysis of Apoptosis Following Balomenib Treatment: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Balomenib	
Cat. No.:	B15569023	Get Quote

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Introduction

Balomenib is a potent and selective small molecule inhibitor of the menin-KMT2A (MLL) interaction, a critical dependency for the survival of acute myeloid leukemia (AML) cells with KMT2A rearrangements or NPM1 mutations. By disrupting this protein-protein interaction, **Balomenib** is designed to induce differentiation and apoptosis in susceptible cancer cells. Flow cytometry is a powerful and quantitative method to assess the induction of apoptosis at a single-cell level. This document provides detailed protocols for analyzing apoptosis in AML cell lines, such as MV4-11, following treatment with **Balomenib**, utilizing the Annexin V and Propidium Iodide (PI) staining method.

Principle of the Assay

The Annexin V/PI assay is a standard flow cytometry-based method for detecting apoptosis.[1] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[2] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells where membrane integrity is compromised, PI can enter and



stain the nucleus. This dual-staining approach allows for the differentiation of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[2]

Data Presentation

The following tables summarize hypothetical quantitative data from a dose-response and time-course experiment evaluating **Balomenib**-induced apoptosis in the MV4-11 AML cell line.

Table 1: Dose-Dependent Induction of Apoptosis by Balomenib in MV4-11 Cells after 72 hours

Balomenib Concentration (nM)	Live Cells (%)	Early Apoptotic Cells (%)	Late Apoptotic/Necr otic Cells (%)	Total Apoptotic Cells (%)
0 (Vehicle Control)	92.5 ± 2.1	3.5 ± 0.8	4.0 ± 1.2	7.5 ± 1.5
10	85.3 ± 3.5	8.2 ± 1.5	6.5 ± 1.8	14.7 ± 2.7
50	65.1 ± 4.2	18.7 ± 2.9	16.2 ± 3.1	34.9 ± 5.0
150	40.8 ± 5.1	35.2 ± 4.5	24.0 ± 3.8	59.2 ± 7.3
500	15.2 ± 3.8	48.9 ± 5.3	35.9 ± 4.9	84.8 ± 8.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of Apoptosis Induction by Balomenib (150 nM) in MV4-11 Cells



Treatment Duration (hours)	Live Cells (%)	Early Apoptotic Cells (%)	Late Apoptotic/Necr otic Cells (%)	Total Apoptotic Cells (%)
0	94.1 ± 1.8	2.8 ± 0.5	3.1 ± 0.7	5.9 ± 1.0
24	80.5 ± 3.3	12.3 ± 2.1	7.2 ± 1.4	19.5 ± 3.0
48	62.7 ± 4.1	25.1 ± 3.6	12.2 ± 2.5	37.3 ± 5.1
72	40.8 ± 5.1	35.2 ± 4.5	24.0 ± 3.8	59.2 ± 7.3
96	25.3 ± 4.7	40.5 ± 5.2	34.2 ± 4.5	74.7 ± 7.9

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols Materials and Reagents

- Balomenib (or other menin inhibitors like Revumenib or Ziftomenib)
- AML cell line (e.g., MV4-11, MOLM-13)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Dimethyl sulfoxide (DMSO) for drug stock preparation
- Phosphate Buffered Saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- · Flow cytometer
- Microcentrifuge tubes
- · 6-well plates



Cell Culture and Treatment

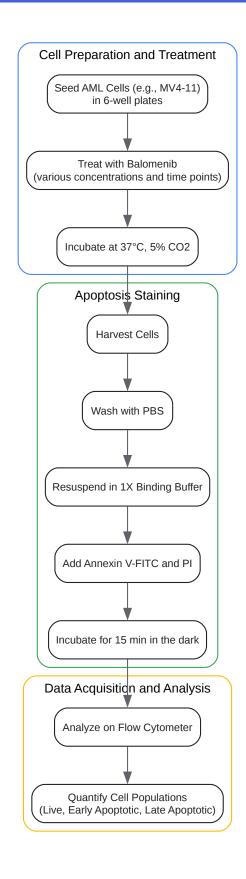
- Cell Seeding: Seed MV4-11 cells at a density of 0.5 x 10⁶ cells/mL in a 6-well plate in complete culture medium.
- Drug Preparation: Prepare a stock solution of Balomenib in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 150 nM, 500 nM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration well.
- Treatment: Add the diluted **Balomenib** or vehicle control to the corresponding wells.
- Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72, 96 hours) at 37°C in a humidified atmosphere with 5% CO2.

Annexin V and Propidium Iodide Staining Protocol

- Cell Harvesting: After the incubation period, carefully collect the cells, including any floating cells in the supernatant, into microcentrifuge tubes.
- Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Repeat the centrifugation and supernatant removal.
- Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
 Resuspend the cell pellet in 100 μL of 1X Binding Buffer.
- Staining: Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide to the cell suspension.
- Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
- Sample Preparation for Flow Cytometry: Add 400 μL of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate laser and filter settings for FITC and PI. Acquire at least 20,000 events per sample for robust statistical analysis.

Visualizations

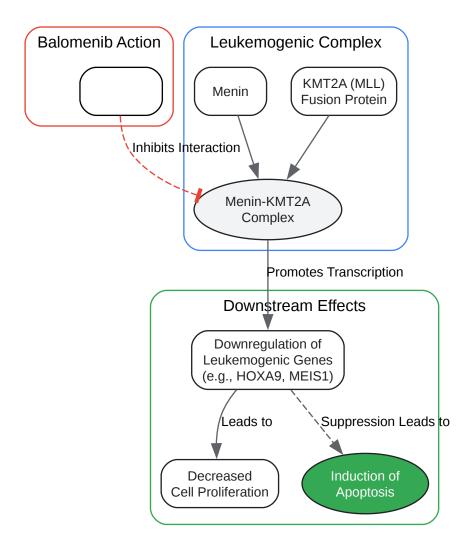




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Caption: Experimental workflow for apoptosis analysis.





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References

- 1. Paper: The Clinical Menin Inhibitor Ziftomenib and the Nuclear Export Inhibitor Selinexor Synergistically Inhibit the Growth of MLL-r AML [ash.confex.com]
- 2. benchchem.com [benchchem.com]







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